molecular formula C19H21ClO2 B1487510 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride CAS No. 1160257-68-0

2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride

Cat. No.: B1487510
CAS No.: 1160257-68-0
M. Wt: 316.8 g/mol
InChI Key: NNUGMPOMICYXKQ-UHFFFAOYSA-N
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Description

2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride is a useful research compound. Its molecular formula is C19H21ClO2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is a specialty product used in proteomics research , which suggests it may interact with proteins or other biomolecules.

Mode of Action

Benzylic halides, a class of compounds to which this molecule belongs, typically react via an sn1 pathway . This involves the formation of a resonance-stabilized carbocation, which can then react with a nucleophile.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

As a reagent used in proteomics research , it may influence protein structure or function, but specific effects will depend on the experimental context.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride .

Biochemical Analysis

Biochemical Properties

2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions involves the binding of this compound to the active site of the enzyme, inhibiting its activity and preventing the breakdown of proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition leads to altered gene expression and changes in cellular metabolism, ultimately affecting cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in gene expression and alterations in cellular metabolism. Additionally, this compound can act as an enzyme activator in some cases, enhancing the activity of specific enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function. At higher doses, it can cause significant changes in gene expression and cellular metabolism. Toxic or adverse effects have been observed at very high doses, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions can result in altered gene expression and changes in cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cells. The compound has been observed to accumulate in specific cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound exerts its effects in the appropriate cellular context, influencing gene expression and cellular metabolism .

Properties

IUPAC Name

2-[4-(2-phenylpropan-2-yl)phenoxy]butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO2/c1-4-17(18(20)21)22-16-12-10-15(11-13-16)19(2,3)14-8-6-5-7-9-14/h5-13,17H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUGMPOMICYXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209635
Record name 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-68-0
Record name 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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